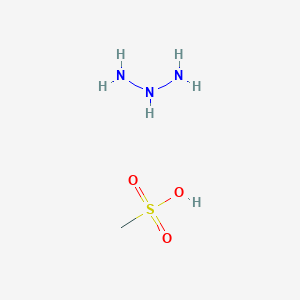

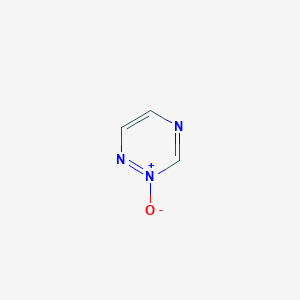

Methanesulfonic acid--triazane (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methanesulfonic acid–triazane (1/1) is a compound that combines methanesulfonic acid and triazane in a 1:1 ratio. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methanesulfonic acid can be synthesized through several methods. One common method involves the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the electrochemical sulfonation of methane in an electrochemical reactor without adding peroxide initiators . This process uses oleum and methane under elevated pressure and moderate temperature to achieve high concentrations and selectivity .

Industrial Production Methods

Industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced by oxidizing dimethyl sulfide with oxygen, but this method had issues with product quality and explosion hazards . Later, a chlorine-oxidation process was developed, but it co-produced large quantities of hydrochloric acid . Currently, a modified air oxidation process is used, which involves oxidizing dimethyldisulfide with nitric acid and restoring it using atmospheric oxygen .

Análisis De Reacciones Químicas

Types of Reactions

Methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.

Reduction: It can be reduced to form methanesulfonate salts.

Substitution: Methanesulfonic acid can participate in substitution reactions, such as esterification and alkylation.

Common Reagents and Conditions

Common reagents used in reactions with methanesulfonic acid include sulfur trioxide, methane, and various catalysts . Reaction conditions often involve elevated temperatures and pressures to achieve high yields and selectivity .

Major Products

Major products formed from reactions involving methanesulfonic acid include methanesulfonate salts, methanesulfonic acid anhydride, and various esters .

Aplicaciones Científicas De Investigación

Methanesulfonic acid–triazane (1/1) has several scientific research applications:

Mecanismo De Acción

Methanesulfonic acid exerts its effects through its strong acidity and ability to dissolve metal salts . In biological systems, methanesulfonic acid esters act as alkylating agents, undergoing fission of their alkyl-oxygen bonds and reacting with nucleophilic sites within cells . This mechanism allows them to interfere with DNA and other cellular components, making them useful in cancer treatment .

Comparación Con Compuestos Similares

Methanesulfonic acid is compared with other similar compounds, such as:

Sulfuric Acid (H2SO4): Both are strong acids, but methanesulfonic acid is less corrosive and more environmentally friendly.

Hydrochloric Acid (HCl): Methanesulfonic acid can dissolve a wider range of metal salts and is less volatile.

Nitric Acid (HNO3): Methanesulfonic acid is more stable and less reactive towards organics.

Methanesulfonic acid’s unique properties, such as high solubility of its metal salts and high electrochemical stability, make it a preferred choice in various applications .

Propiedades

Número CAS |

61017-19-4 |

|---|---|

Fórmula molecular |

CH9N3O3S |

Peso molecular |

143.17 g/mol |

Nombre IUPAC |

methanesulfonic acid;triazane |

InChI |

InChI=1S/CH4O3S.H5N3/c1-5(2,3)4;1-3-2/h1H3,(H,2,3,4);3H,1-2H2 |

Clave InChI |

DEPUHAPOQFWYST-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)O.NNN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)

![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)